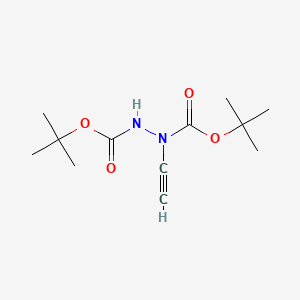
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C12H20N2O4 It is a derivative of hydrazine and contains both ethynyl and tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate can be synthesized through the addition of terminal alkynes to diazodicarboxylates. The reaction typically involves the use of copper salts and other reagents such as Cp*RuCl(COD), 1,3-dicarbonyls, and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazine moiety.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out in organic solvents such as THF or dichloromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazine derivatives, while substitution reactions can produce a variety of ethynyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound’s hydrazine moiety makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to interact with biological targets.
Wirkmechanismus
The mechanism by which Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydrazine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: This compound has a trifluoromethyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate: The presence of a methyl group instead of an ethynyl group results in different biological activities and applications.
Di-tert-butyl-iminodicarboxylate: This compound lacks the ethynyl group and has different uses in organic synthesis, particularly in the preparation of primary amines.
Uniqueness
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming novel derivatives. Its combination of tert-butyl and hydrazine moieties also makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H20N2O4 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
tert-butyl N-ethynyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-8-14(10(16)18-12(5,6)7)13-9(15)17-11(2,3)4/h1H,2-7H3,(H,13,15) |
InChI-Schlüssel |
AVULYMCVZYVIQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NN(C#C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)

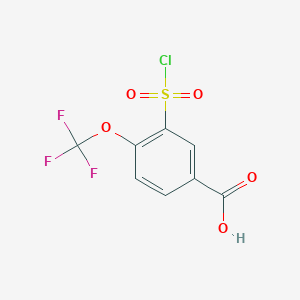
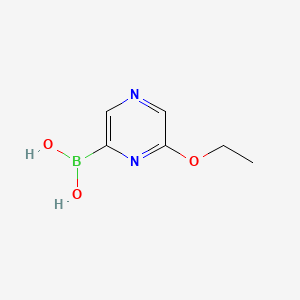
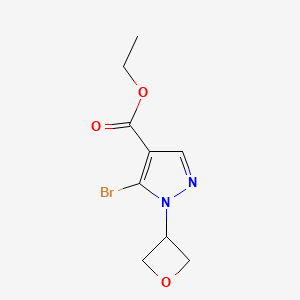

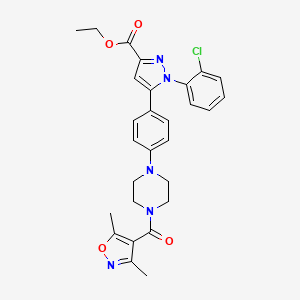
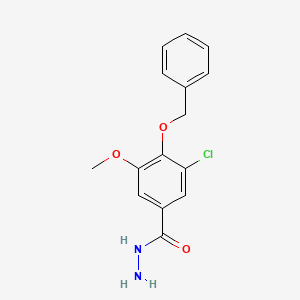
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)

